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molecular formula C11H17N B082024 N,N,2,4,6-Pentamethylaniline CAS No. 13021-15-3

N,N,2,4,6-Pentamethylaniline

Cat. No. B082024
M. Wt: 163.26 g/mol
InChI Key: JZBZLRKFJWQZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06632829B2

Procedure details

To a mixture of THF (20 mL) and dimethylamine (20 mL, 40% wt in water) at 0° C. was added 2,4,6-trimethylbenzyl chloride (5 g, 29.64 mmol). The mixture was allowed to warm up to room temperature and stirred for 4 h before THF was evaporated and the aqueous residue was extracted with ether. The organic layer was worked up and concentrated as usual to give 2,4,6-trimethylphenyl-dimethylamine in quantitative yleld. This compound was then nitrated and the resulted nitro compound reduced to the corresponding aniline as demonstrated in Example 14.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH3:4][C:5]1[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[C:6]=1CCl>C1COCC1>[CH3:4][C:5]1[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[C:6]=1[N:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(CCl)C(=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated as usual

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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